2-(Chloromethyl)thiophene

Catalog No.
S662052
CAS No.
765-50-4
M.F
C5H5ClS
M. Wt
132.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Chloromethyl)thiophene

CAS Number

765-50-4

Product Name

2-(Chloromethyl)thiophene

IUPAC Name

2-(chloromethyl)thiophene

Molecular Formula

C5H5ClS

Molecular Weight

132.61 g/mol

InChI

InChI=1S/C5H5ClS/c6-4-5-2-1-3-7-5/h1-3H,4H2

InChI Key

FUOHKPSBGLXIRL-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)CCl

Canonical SMILES

C1=CSC(=C1)CCl

2-(Chloromethyl)thiophene is an organic compound with the molecular formula C5H5ClSC_5H_5ClS and a CAS number of 765-50-4. It appears as a colorless to pale yellow liquid with a pungent odor and is known for its strong irritant properties on mucous membranes and skin . The compound is structurally characterized by a thiophene ring substituted with a chloromethyl group at the second position, making it a member of the thiophene family of compounds.

2-(Chloromethyl)thiophene itself is not known to have a specific mechanism of action in biological systems. However, its reactivity, particularly the chloromethyl group, can potentially alkylate biomolecules upon contact, leading to cell death or disruption of biological processes. This is why the compound is considered hazardous.

2-(Chloromethyl)thiophene is a hazardous compound and should be handled with appropriate precautions. Here are some key safety concerns:

    , particularly those involving nucleophilic substitution due to the presence of the chloromethyl group. Notable reactions include:

    • Nucleophilic Substitution: The chloromethyl group can be replaced by various nucleophiles, leading to the formation of new derivatives.
    • Reactions with Grignard Reagents: It can react with Grignard reagents to form alcohols or other functionalized thiophenes .
    • Polymerization: The compound has a tendency to polymerize under certain conditions, which can lead to complex mixtures of products .

    Several methods exist for synthesizing 2-(Chloromethyl)thiophene:

    • Chloromethylation of Thiophene:
      • This method involves treating thiophene with formaldehyde and hydrochloric acid. The reaction typically occurs at temperatures between 0C0^\circ C and 20C20^\circ C to optimize yield while minimizing side products .
      • A typical reaction setup includes mixing thiophene with a keto-containing compound in an acidic medium, followed by the introduction of hydrogen chloride gas.
    • Alternative Synthesis Using Thiophen-2-ylmethanol:
      • Another approach involves reacting thiophen-2-ylmethanol with thionyl chloride or mesyl chloride in the presence of a base like N-ethyl-N,N-diisopropylamine, typically in dichloromethane at low temperatures .

    2-(Chloromethyl)thiophene has several applications, particularly in:

    • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
    • Pharmaceuticals: Its derivatives may have potential uses in drug development due to the biological activity associated with thiophene-based compounds.
    • Material Science: The compound may be explored for use in polymers or as a building block for functional materials.

    Interaction studies involving 2-(Chloromethyl)thiophene primarily focus on its reactivity with nucleophiles and electrophiles. For instance, it can form stable complexes with various amines, which could be significant for developing new materials or drugs. Detailed kinetic studies on these interactions could provide insights into its potential applications in medicinal chemistry.

    Several compounds share structural similarities with 2-(Chloromethyl)thiophene. Below is a comparison highlighting its uniqueness:

    Compound NameStructureUnique Features
    ThiopheneC4H4SParent compound; lacks chloromethyl group
    2-MethylthiopheneC5H6SContains a methyl group instead of chloromethyl
    3-ChloromethylthiopheneC5H5ClSChlorine at the third position; different reactivity
    2-(Bromomethyl)thiopheneC5H5BrSBromine substituent; different electrophilic properties

    The presence of the chloromethyl group in 2-(Chloromethyl)thiophene distinguishes it from these similar compounds, particularly regarding its reactivity patterns and potential applications in synthesis and medicinal chemistry.

    XLogP3

    2.1

    GHS Hazard Statements

    The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
    H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
    H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
    H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation]

    Pictograms

    Irritant

    Irritant

    Other CAS

    765-50-4

    Wikipedia

    2-(Chloromethyl)thiophene

    Dates

    Last modified: 08-15-2023

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